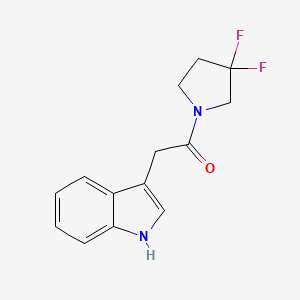

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O/c15-14(16)5-6-18(9-14)13(19)7-10-8-17-12-4-2-1-3-11(10)12/h1-4,8,17H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPPJQUCGZLWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3,3-Difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a difluoropyrrolidine moiety and an indole ring, which are known to contribute to various biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H14F2N2O

- Molecular Weight : 264.27 g/mol

- CAS Number : 2034355-16-1

Target Enzymes

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of DPP-IV have been shown to enhance insulin secretion by preventing the degradation of incretin hormones, thus improving glucose metabolism and offering potential therapeutic applications in diabetes management .

- Indoleamine 2,3-Dioxygenase (IDO) : Compounds with indole structures have been studied for their ability to inhibit IDO, an enzyme involved in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity .

Pharmacological Effects

The pharmacological effects of 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone can be summarized as follows:

- Antidiabetic Potential : Similar compounds have demonstrated efficacy in lowering blood glucose levels through DPP-IV inhibition.

- Anti-inflammatory Activity : Indole derivatives have been explored for their anti-inflammatory properties, particularly as COX-2 inhibitors. These compounds may provide analgesic effects as well .

Study on DPP-IV Inhibition

In a comparative study involving various DPP-IV inhibitors, it was found that compounds with similar structural features to 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone exhibited potent inhibitory effects on DPP-IV activity. The results indicated improved glycemic control in animal models, suggesting a promising avenue for diabetes treatment.

Study on IDO Inhibition

Research focused on indole-based compounds revealed that modifications in the indole structure could significantly enhance IDO inhibitory potency. A series of synthesized compounds showed IC50 values in the micromolar range against IDO, indicating that 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone may also possess similar properties .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anti-inflammatory Activity :

- Research indicates that compounds with indole structures exhibit significant anti-inflammatory properties. The synthesized derivatives of 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation pathways .

- Analgesic Effects :

-

Anticancer Properties :

- Indole derivatives are known for their anticancer activities. Preliminary studies suggest that 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone may influence cancer cell proliferation and apoptosis pathways. Further research is required to elucidate these effects and establish therapeutic indices .

Case Study 1: COX Inhibition

A study focused on the synthesis of various indole derivatives indicated that 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone exhibited competitive inhibition against COX enzymes. The results demonstrated a dose-dependent response in both in vitro and in vivo models, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Analgesic Activity

In a controlled animal model, the compound was administered to evaluate its analgesic effects compared to standard analgesics like indomethacin. Results showed comparable efficacy with reduced side effects, suggesting a favorable profile for pain management applications .

Summary of Findings

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Fluorine Substitution: The 3,3-difluoropyrrolidine group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethanone .

- Sulfonyl vs. Thioether Groups : N-Arylsulfonylindoles (e.g., 4-iodophenylsulfonyl derivatives) exhibit strong 5-HT₆ receptor antagonism, while thioether-substituted analogs show superior antimalarial activity .

- Bioisosteric Replacements: Replacing pyrrolidine with piperazine or piperidine alters receptor selectivity. For example, pyridinylpiperazine derivatives show nanomolar affinity for 5-HT₆ receptors .

Structural-Activity Relationship (SAR) Trends

Indole Position : 3-Substituted indoles (e.g., 1H-indol-3-yl) are critical for receptor binding, as seen in 5-HT₆ antagonists and antimalarials .

Heterocyclic Moieties: Pyrrolidine/pyrrolidinone groups improve blood-brain barrier penetration, whereas piperazine enhances water solubility .

Electron-Withdrawing Groups : Nitro or sulfonyl substituents on the indole ring increase antimalarial potency (e.g., pIC₅₀: 8.21 for 5-nitro derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.